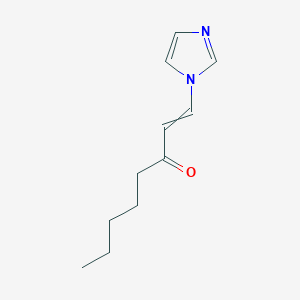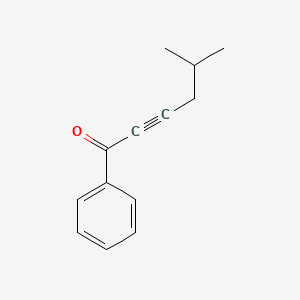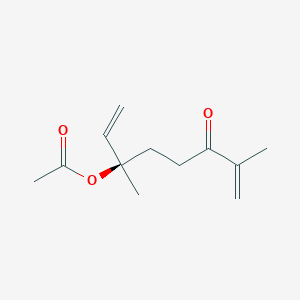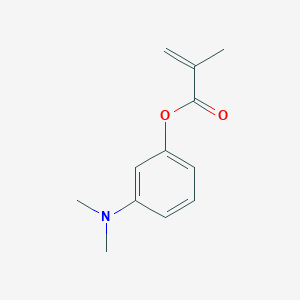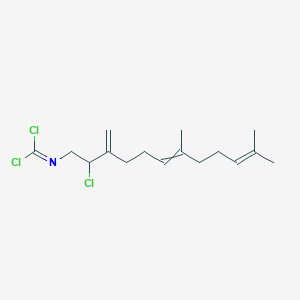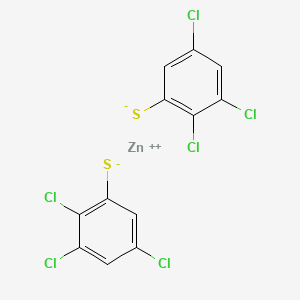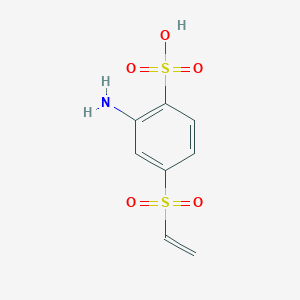
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 It is a derivative of anthraquinone, characterized by the presence of two methyl groups and a tetrahydroanthracene structure
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction of 1,4-naphthoquinone with a conjugated diolefin. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone forms.
科学的研究の応用
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in the development of new pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 9,10-Dimethyl-1,2,3,4-tetrahydroanthracene
Uniqueness
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its specific structural configuration and the presence of two methyl groups. This configuration imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
特性
CAS番号 |
64167-84-6 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
1,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-10(2)14-13(8-9)15(17)11-5-3-4-6-12(11)16(14)18/h3-7,10,13-14H,8H2,1-2H3 |
InChIキー |
UBZAFMFVKZCUHC-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


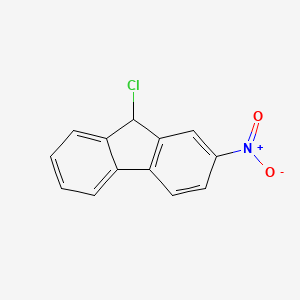
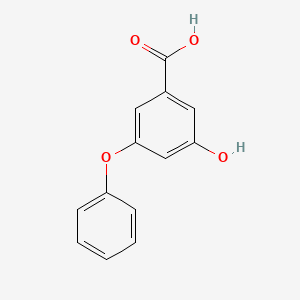
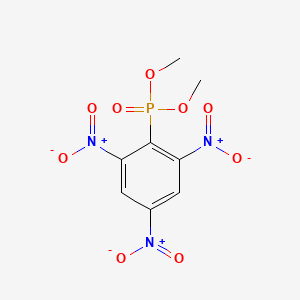
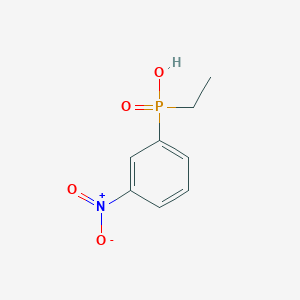
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)

